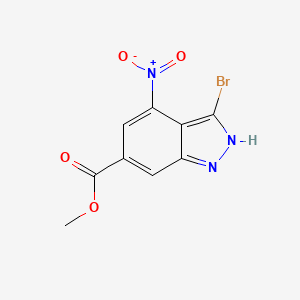
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a pyrazole ring fused to a benzene ring. The specific compound is not directly described in the provided papers, but its structure can be inferred to contain a methyl ester group at the 6-position, a bromo substituent at the 3-position, and a nitro group at the 4-position of the indazole ring system.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods, including nucleophilic substitution reactions and intramolecular coupling processes. For instance, the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves the nucleophilic substitution of the indazole N—H hydrogen atom with a bromomethyl group . Similarly, the formation of 3-methylcarboxy-1H-indazole is reported to occur via intramolecular aliphatic diazonium coupling . These methods could potentially be adapted for the synthesis of methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Indazole derivatives often exhibit interesting molecular structures due to the presence of substituents that can influence the overall geometry and crystal packing. For example, the crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid shows hydrogen-bonded trimers with a pseudo-threefold axis . The presence of substituents such as bromo and nitro groups in methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate would likely affect its molecular conformation and crystal packing, potentially leading to unique structural features.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, including acetylation, nitration, and cycloaddition. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, for example, proceeds regioselectively to give acetylated products . Nitration reactions are also common, as seen in the synthesis of 3-amino-4-nitropyrazoles . These reactions could be relevant to the functionalization of methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate, depending on the desired modifications to the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure and the nature of their substituents. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are commonly used to study these properties . The presence of electron-withdrawing groups like nitro and bromo in methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate would affect its chemical reactivity, solubility, and spectroscopic characteristics. These properties are crucial for understanding the compound's behavior in various environments and potential applications.
Aplicaciones Científicas De Investigación
Crystallographic Analysis and Molecular Structure
The crystal and molecular structure of related nitroindazoles, including derivatives similar to Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate, has been extensively studied. These compounds are characterized by their unique dihedral angles, intermolecular interactions, and the presence of halogen bonds, which are crucial for understanding the structural basis of their biological activity and material properties. For example, Cabildo et al. (2011) synthesized and characterized biologically active nitroindazoles, providing valuable insights into their structural properties through X-ray diffraction and spectroscopy. These findings are essential for the design of new materials and bioactive compounds with improved properties (Cabildo et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBWBPNNDZJPGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646358 |
Source


|
| Record name | Methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate | |
CAS RN |
885521-03-9 |
Source


|
| Record name | Methyl 3-bromo-4-nitro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-nitro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)








